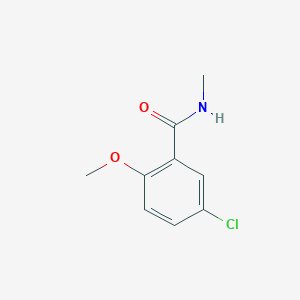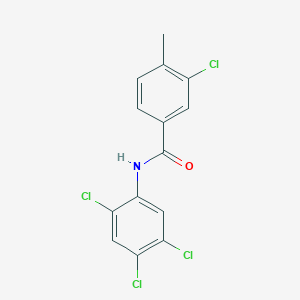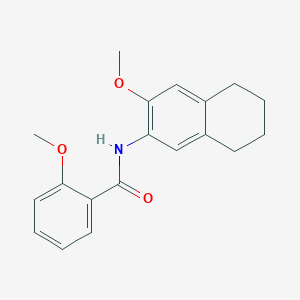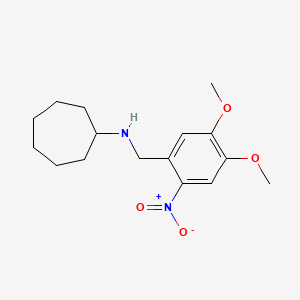![molecular formula C19H26N2O2S B5785657 N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide](/img/structure/B5785657.png)
N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a naphthalene ring system substituted with a sulfonamide group and a propyl chain linked to a methylpiperidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene-2-sulfonyl chloride. This intermediate is then reacted with 3-(4-methylpiperidin-1-yl)propylamine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydronaphthalen-1-amine
- 3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate
Uniqueness
N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide is unique due to its specific combination of a naphthalene ring, sulfonamide group, and methylpiperidine moiety. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-16-9-13-21(14-10-16)12-4-11-20-24(22,23)19-8-7-17-5-2-3-6-18(17)15-19/h2-3,5-8,15-16,20H,4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDLHZQQTOEGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![(E)-[AMINO(15-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE](/img/structure/B5785610.png)
![(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid](/img/structure/B5785614.png)

![N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide](/img/structure/B5785633.png)
![[(2E)-1-(2-oxo-2-phenylethyl)pyrrolidin-2-ylidene]cyanamide](/img/structure/B5785643.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)

